molecular formula C6H15NS2 B8501871 Bis[2-(methylthio)ethyl]amine

Bis[2-(methylthio)ethyl]amine

Cat. No. B8501871
M. Wt: 165.3 g/mol
InChI Key: CEDSEGACOPNBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06488909B1

Procedure details

5.18 g of S-methyl-thioglycolic acid-N-(2-methylthioethyl)-amide (Example 8a) is dissolved in 350 ml of tetrahydrofuran and added in drops to a suspension of 5.48 g of lithium aluminum hydride in 350 ml of tetrahydrofuran under a cover-gas atmosphere. Then, it is refluxed for 18 hours. While being cooled in an ice bath, the excess lithium aluminum hydride is carefully hydrolyzed by adding 100 ml of water in drops, it is stirred for 1 more hour, and then another 700 ml of water is added. The solution is extracted three times with methylene chloride/methanol 10/1, and the combined organic phases are washed with water one time. After concentration by evaporation, the residue is purified by chromatography with the mobile solvent system of methylene chloride/methanol: yield 1.5 g=32% of theory.
Name
S-methyl-thioglycolic acid-N-(2-methylthioethyl)-amide
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
5.48 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH2:3][CH2:4][NH:5][C:6](=O)[CH2:7][S:8][CH3:9].[H-].[Al+3].[Li+].[H-].[H-].[H-].O>O1CCCC1>[CH3:1][S:2][CH2:3][CH2:4][NH:5][CH2:6][CH2:7][S:8][CH3:9] |f:1.2.3.4.5.6|

Inputs

Step One
Name
S-methyl-thioglycolic acid-N-(2-methylthioethyl)-amide
Quantity
5.18 g
Type
reactant
Smiles
CSCCNC(CSC)=O
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.48 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
700 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 1 more hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, it is refluxed for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
While being cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted three times with methylene chloride/methanol 10/1
WASH
Type
WASH
Details
the combined organic phases are washed with water one time
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
by evaporation
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography with the mobile solvent system of methylene chloride/methanol

Outcomes

Product
Name
Type
Smiles
CSCCNCCSC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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